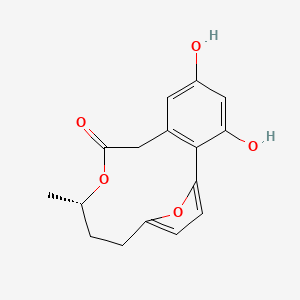

Massarigenin C

Übersicht

Beschreibung

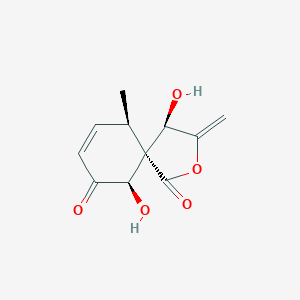

Massarigenin C ist ein Pilzmetabolit, der in verschiedenen Pilzarten gefunden wurde, darunter Phoma herbarum und Malbranchea flavorosea . Es ist bekannt für seine Enzyminhibitoraktivitäten, insbesondere gegen Neuraminidase und Hefe-Alpha-Glucosidase

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird typischerweise aus Pilzkulturen isoliert. Die Synthese beinhaltet die Kultivierung von Pilzen wie Phoma herbarum unter bestimmten Bedingungen, die die Produktion von Sekundärmetaboliten fördern . Der Extraktionsprozess beinhaltet in der Regel eine Lösungsmittelextraktion, gefolgt von chromatographischen Techniken zur Reinigung der Verbindung .

Industrielle Produktionsmethoden

Die Fermentationsbrühe würde verarbeitet, um die Verbindung unter Verwendung ähnlicher Techniken wie in Laboreinstellungen zu extrahieren und zu reinigen .

Wissenschaftliche Forschungsanwendungen

Massarigenin C has several scientific research applications:

Wirkmechanismus

Target of Action

Massarigenin C, a fungal metabolite found in M. flavorosea, primarily targets two enzymes: neuraminidase and yeast α-glucosidase . Neuraminidase is an enzyme that plays a crucial role in the release of newly formed influenza virus particles from infected cells, while α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities. It inhibits neuraminidase with an IC50 value of 4.15 µM and yeast α-glucosidase with an IC50 value of 1.25 mM . By inhibiting these enzymes, this compound interferes with the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of neuraminidase and α-glucosidase by this compound affects several biochemical pathways. The inhibition of neuraminidase can prevent the release of new influenza virus particles, potentially limiting the spread of the virus . On the other hand, the inhibition of α-glucosidase can slow down the breakdown of complex carbohydrates, which can affect glucose metabolism and potentially have implications for conditions like diabetes .

Pharmacokinetics

It’s known that this compound can reduce the postprandial peak in blood glucose levels in an oral sucrose tolerance test in normo- and hyperglycemic mice when administered at doses of 32, 10, and 316 mg/kg . This suggests that this compound can be absorbed and exert its effects when administered orally.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on neuraminidase and α-glucosidase. By inhibiting neuraminidase, this compound can potentially limit the spread of influenza virus within the body . By inhibiting α-glucosidase, this compound can affect carbohydrate metabolism, potentially leading to lower postprandial blood glucose levels .

Biochemische Analyse

Biochemical Properties

Massarigenin C plays a crucial role in biochemical reactions by inhibiting specific enzymes. It has been shown to inhibit neuraminidase with an IC50 value of 4.15 µM . Additionally, this compound inhibits yeast alpha-glucosidase with an IC50 value of 1.25 mM . These interactions suggest that this compound can modulate carbohydrate metabolism and viral replication processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to reduce the postprandial peak in blood glucose levels in both normoglycemic and hyperglycemic mice . This indicates that this compound can influence cellular metabolism and glucose homeostasis. Furthermore, its inhibitory effects on neuraminidase suggest potential antiviral properties, impacting cell signaling pathways and gene expression related to viral infections.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes, leading to their inhibition. By inhibiting neuraminidase, this compound prevents the cleavage of sialic acids from glycoproteins, thereby hindering viral replication . Similarly, its inhibition of alpha-glucosidase affects carbohydrate metabolism by preventing the breakdown of complex sugars into glucose . These interactions highlight the compound’s potential as a therapeutic agent for managing viral infections and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. This compound has demonstrated stability under various conditions, with a shelf life of up to four years when stored at -20°C . Long-term studies have shown that this compound maintains its enzyme inhibitory activities, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In an oral sucrose tolerance test, this compound was administered at doses of 3.2, 10, and 31.6 mg/kg, resulting in a reduction of postprandial blood glucose levels . Higher doses may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism and viral replication. By inhibiting alpha-glucosidase, this compound affects the breakdown of complex sugars, influencing metabolic flux and metabolite levels . Its inhibition of neuraminidase impacts viral replication processes, highlighting its potential as an antiviral agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Massarigenin C is typically isolated from fungal cultures. The synthesis involves the cultivation of fungi such as Phoma herbarum under specific conditions that promote the production of secondary metabolites . The extraction process usually involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

The fermentation broth would be processed to extract and purify the compound using techniques similar to those used in laboratory settings .

Analyse Chemischer Reaktionen

Reaktionstypen

Massarigenin C durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können der Molekül neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Industrie: Es kann bei der Entwicklung von Enzyminhibitoren für verschiedene industrielle Prozesse eingesetzt werden.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifische Enzyme hemmt. Zum Beispiel hemmt es Neuraminidase, indem es an die aktive Stelle des Enzyms bindet und es daran hindert, die Spaltung von Sialinsäureresten zu katalysieren . In ähnlicher Weise hemmt es Hefe-Alpha-Glucosidase, indem es mit der aktiven Stelle des Enzyms interagiert und seine Aktivität reduziert . Diese Wechselwirkungen stören die normale Funktion der Enzyme und führen zu verschiedenen biologischen Wirkungen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Massarigenin C ist strukturell verwandt mit anderen Pilzmetaboliten wie:

- Massarigenin B

- Massarigenin D

- Massarilacton B

- Massarilacton G

Einzigartigkeit

Was this compound von diesen ähnlichen Verbindungen unterscheidet, ist sein spezifisches Enzyminhibitionsprofil und seine einzigartigen strukturellen Merkmale, die zu seiner biologischen Aktivität beitragen . Seine Fähigkeit, sowohl Neuraminidase als auch Alpha-Glucosidase zu hemmen, macht es zu einer Verbindung von besonderem Interesse für therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

(4R,5R,6R,10R)-4,6-dihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-ene-1,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,8-9,13-14H,2H2,1H3/t5-,8+,9+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZYYACVPIJBPD-SIWOTSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=CC(=O)[C@@H]([C@]12[C@H](C(=C)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-hydroxy-15-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione](/img/structure/B1249912.png)

![13-Hexyl-2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B1249917.png)

![4-(3-Phenylpropyl)-1-[6-[4-(3-phenylpropyl)piperidin-1-yl]hexyl]piperidine](/img/structure/B1249923.png)